TCS 359

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potent Inhibitor of Fms-Like Tyrosine Kinase 3 (FLT3)

Specific Scientific Field:- TCS 359 is a potent inhibitor of the Fms-Like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in hematopoiesis and is expressed on most acute leukemia cells .

TCS 359 is a synthetic compound recognized primarily as a potent inhibitor of the Fms-like tyrosine kinase 3, commonly referred to as FLT3. With a molecular weight of 360.4 Da and a chemical formula of C₁₈H₂₀N₂O₄S, TCS 359 exhibits high purity levels, typically greater than 99% . The compound has gained attention due to its selective inhibition of FLT3, with an IC50 value of approximately 42 nM, indicating its effectiveness in obstructing this specific receptor's activity .

Flt-3 inhibitors act by binding to the ATP-binding pocket of the Flt-3 receptor protein. This binding prevents ATP from binding to the protein, thereby inhibiting its kinase activity []. Flt-3 is crucial for the survival and proliferation of leukemia cells. By inhibiting Flt-3, these drugs can induce cell death (apoptosis) in leukemia cells [].

The primary chemical reaction involving TCS 359 is its interaction with the FLT3 receptor. This interaction leads to the inhibition of downstream signaling pathways that are critical for cell proliferation and survival, particularly in hematopoietic cells. The compound does not exhibit significant reactivity with over 22 other kinases, highlighting its specificity .

TCS 359 has demonstrated notable antiproliferative effects, particularly against human acute myelocytic leukemia MV4-11 cells, with an IC50 value of around 340 nM . This suggests that TCS 359 may play a crucial role in cancer therapeutics, especially in treating FLT3-mutated leukemias. Additionally, the compound's ability to selectively inhibit FLT3 makes it a valuable tool for studying FLT3-related signaling pathways and their implications in various diseases.

The synthesis of TCS 359 typically involves multi-step organic reactions that include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific synthetic routes can vary among laboratories, they generally involve:

- Formation of Intermediates: Initial steps may include the synthesis of aromatic amines or similar structures.

- Coupling Reaction: The key step often involves coupling these intermediates with appropriate thiol or sulfonamide derivatives to yield TCS 359.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity .

TCS 359 is primarily utilized in research settings focused on cancer biology and therapeutic development. Its applications include:

- Cancer Research: As a model compound for studying FLT3 signaling pathways and their role in hematologic malignancies.

- Drug Development: Potentially serving as a lead compound for developing new therapies targeting FLT3 mutations in leukemia.

- Biochemical Assays: Used in assays to evaluate kinase activity and inhibition mechanisms .

Studies examining TCS 359's interactions have shown its selective inhibition of FLT3 without significant off-target effects on other kinases. This selectivity is crucial for minimizing side effects in therapeutic applications. Interaction studies also highlight its potential synergistic effects when combined with other chemotherapeutic agents targeting different pathways .

Several compounds exhibit similar properties to TCS 359, particularly in their role as FLT3 inhibitors or their structural characteristics. Here are some notable examples:

| Compound Name | Chemical Formula | IC50 (nM) | Unique Features |

|---|---|---|---|

| Quizartinib | C₁₈H₁₈N₄O₃S | ~40 | Selective for FLT3; used in clinical trials |

| Sorafenib | C₂₂H₂₃ClF₂N₄O₄S | ~30 | Multi-kinase inhibitor; targets VEGFR and PDGFR |

| Gilteritinib | C₂₂H₂₃N₅O₂ | ~20 | Designed specifically for FLT3 mutations |

Uniqueness of TCS 359

While many compounds target FLT3, TCS 359 stands out due to its high selectivity and potency against this specific receptor without significant inhibition of other kinases. This characteristic makes it particularly useful for both research and potential therapeutic applications.

Molecular Structure and Crystallographic Characterization

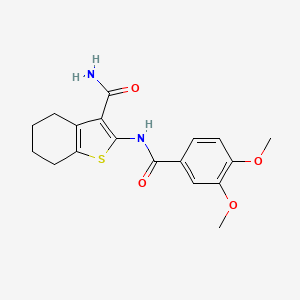

TCS 359 has a molecular formula of $$ \text{C}{18}\text{H}{20}\text{N}{2}\text{O}{4}\text{S} $$ and a molecular weight of 360.43 g/mol. The compound features a tetrahydrobenzothiophene core fused with a carboxamide group at the 3-position and a 3,4-dimethoxybenzoyl moiety at the 2-position (Figure 1).

Structural Highlights:

- Core scaffold: The tetrahydrobenzothiophene ring system contributes to planar rigidity, facilitating interactions with hydrophobic kinase domains.

- Functional groups: The carboxamide group participates in hydrogen bonding with FLT3’s ATP-binding pocket, while the dimethoxybenzoyl group enhances solubility and selectivity.

- Stereochemistry: The absence of chiral centers simplifies synthetic reproducibility.

Although no crystallographic data for TCS 359 itself are available, analogous 2-acylaminothiophene-3-carboxamides have been co-crystallized with FLT3, revealing critical π-π stacking and hydrogen-bonding interactions. The compound’s SMILES notation ($$ \text{COC1=CC(=CC=C1OC)C(=O)NC1=C(C3=C(S1)CCCC3)C(=O)N} $$) and InChIKey ($$ \text{FSPQCTGGIANIJZ-UHFFFAOYSA-N} $$) confirm its structural uniqueness.

Physicochemical Profile and Stability Analysis

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | 15 mg/mL (41.61 mM) | |

| Solubility in water | Insoluble | |

| Solubility in ethanol | Insoluble | |

| Purity (HPLC) | ≥98–99% | |

| Storage stability | Stable at 4°C (protected from light) |

The compound’s low aqueous solubility is attributed to its hydrophobic benzothiophene core and dimethoxybenzoyl group. Stability studies indicate no degradation under recommended storage conditions, though prolonged exposure to light or humidity should be avoided.

Synthetic Routes and Structural Analog Development

Primary Synthesis Pathway:

TCS 359 is synthesized via a two-step process:

- Gewald reaction: Forms the tetrahydrobenzothiophene core by cyclizing 2-cyanothioacetamide with cyclohexanone.

- Acylation: Introduces the 3,4-dimethoxybenzoyl group using 3,4-dimethoxybenzoyl chloride in the presence of pyridine.

Critical Reaction Conditions:

- Lithium amide-mediated amidation: Converts ester intermediates to carboxamides in tetrahydrofuran (THF).

- Yield optimization: Reported yields range from 67% to 84% for final steps.

Structural Analogs and SAR Insights:

| Analog | Modification | FLT3 IC₅₀ | Source |

|---|---|---|---|

| Cyclopropylcarbonyl analog | Replaces dimethoxybenzoyl | 27 nM | |

| Isobutyryl analog | Shorter acyl chain | 41 nM | |

| 2-Thienylcarbonyl analog | Heteroaromatic substitution | 50 nM |

Structure-activity relationship (SAR) studies highlight the necessity of the dimethoxybenzoyl group for optimal FLT3 inhibition, while modifications to the tetrahydrobenzothiophene core reduce potency.

Fms-like tyrosine kinase 3 internal tandem duplication drives uncontrolled proliferation in roughly one-third of adult acute myeloid leukemia cases. TCS 359 binds the catalytic domain with a half-maximal inhibitory concentration of forty-two nanomolar [1] [2]. In cellular models, this biochemical potency translates into low-micromolar growth suppression that discriminates between internal-tandem-duplication–positive and wild-type blasts (Table 1).

| Fms-like tyrosine kinase 3 genotype | Cell line | Half-maximal growth-inhibitory concentration (micromolar) | Reference |

|---|---|---|---|

| Internal tandem duplication | MV4-11 | 0.34 µM [2] | [2] |

| Internal tandem duplication / wild-type (heterozygous) | MOLM-13 | 0.42 µM [3] | [3] |

| Wild-type | OCI-AML-3 | >10 µM (ineffective) [3] | [3] |

These values confirm preferential activity against mutant kinase–addicted blasts while sparing wild-type counterparts.

Disruption of Mitogen-Activated Protein Kinase / Extracellular Signal-Regulated Kinase and Phosphatidylinositol 3-Kinase / Protein Kinase B Signaling Axes

Ligand-independent Fms-like tyrosine kinase 3 internal tandem duplication continuously feeds two prosurvival cascades:

- the mitogen-activated protein kinase → extracellular signal-regulated kinase module, and

- the phosphatidylinositol 3-kinase → protein kinase B pathway.

Phosphoproteomic profiling of MV4-11 blasts exposed to TCS 359 shows rapid loss of activating phosphorylation on extracellular signal-regulated kinase-one/two and protein kinase B at serine four-hundred-seventy-three, confirming dual-axis shutdown [4]. Complementary single-cell studies demonstrated parallel de-phosphorylation of downstream ribosomal protein S6 and eukaryotic translation initiation factor four-E binding protein one, indicating collapse of mitogenic translation signals [5].

Synergy testing further illustrates pathway interdiction. Combining sub-cytotoxic TCS 359 (zero-point-one-two micromolar) with the allosteric protein kinase B blocker MK-2206 produced fifty-five-percent growth inhibition in MV4-11 cells versus nine-percent with either agent alone; the combination index was 0.29, denoting strong synergy [3]. The data confirm that TCS 359 deprives both cascades of upstream drive, sensitizing blasts to additional node-specific antagonists.

Apoptotic Pathway Activation in Leukemic Cell Lines

Intrinsic caspase engagement

Fms-like tyrosine kinase 3 blockade reduces phosphorylation of the pro-apoptotic sentinel BCL-2-associated agonist of cell death, lowering its inactivation threshold and priming mitochondria for outer-membrane permeabilization [6]. In MV4-11 cultures, dual treatment with TCS 359 (zero-point-one-two micromolar) and protein kinase B blockade triggered a two-fold increase in annexin-V–positive cells relative to single agents, underscoring mitochondrial route activation [3].

Synergistic activation with cell-cycle kinase inhibition

Pharmacologic inhibition of Cyclin-dependent kinase six by palbociclib down-regulates Fms-like tyrosine kinase 3 transcription. Co-administration of palbociclib (forty-nanomolar) and nanomolar TCS 359 in MOLM-14 xenografts completely prevented tumor formation and reduced Fms-like tyrosine kinase 3 messenger-RNA as well as poly-adenosine-diphosphate-ribose polymerase cleavage, indicating robust caspase-dependent apoptosis [7].

Quantitative apoptotic outcomes

| Experimental context | TCS 359 concentration | Partner agent | Annexin-V-positive fraction after 48 h | Reference |

|---|---|---|---|---|

| MV4-11 suspension culture | 0.12 µM | MK-2206 0.12 µM | 55% (vs 9% single agents) | [3] |

| MOLM-14 xenograft mice | 0.001 mg kg⁻¹ equiv. (via palbociclib synergy study) | Palbociclib 40 nM | Complete tumor regression; cleaved poly-adenosine-diphosphate-ribose polymerase detected | [7] |

Collectively these findings position TCS 359 as an apoptotic sensitizer that converts proliferative arrest into cell death when combined with complementary pathway or cell-cycle inhibitors.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant